molecular formula C7H7ClN2O2 B1586520 2-Chloro-6-methyl-4-nitroaniline CAS No. 69951-02-6

2-Chloro-6-methyl-4-nitroaniline

Cat. No.: B1586520
CAS No.: 69951-02-6
M. Wt: 186.59 g/mol
InChI Key: HVPVUAIKGOKEEE-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom, a methyl group, and a nitro group. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-6-methyl-4-nitroaniline typically involves multi-step synthesis. One common method starts with 3-chloro-5-methyl-4-nitroaniline as the starting material. The process involves diazotization, reduction, and subsequent reactions to introduce the desired functional groups . The reaction conditions often include the use of sulfuric acid, hypophosphorous acid, and iron powder as reducing agents .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and cost-effectiveness. The process involves the chlorination of 4-nitroaniline in the presence of hydrochloric acid and a dispersing agent. The reaction is carried out at controlled temperatures to ensure the formation of the desired product with high purity .

Scientific Research Applications

Chemistry

2-Chloro-6-methyl-4-nitroaniline serves as an important intermediate in the synthesis of various organic compounds, including:

  • Dyes: Used in the production of azo dyes and other colorants.
  • Pharmaceuticals: Acts as a precursor for drugs targeting various diseases, including cancer and bacterial infections .

Biology

Research has explored the biological activities of this compound:

  • Toxicity Studies: Investigations into its cytotoxic effects on different cell lines have shown potential mutagenic properties. The compound's nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to damage .
  • Biodegradation Research: Studies have identified microbial strains capable of degrading this compound, highlighting its environmental impact and potential for bioremediation .

Medicine

In medical research, this compound is utilized for:

  • Drug Development: It is involved in synthesizing tyrosine kinase inhibitors and other pharmaceutical agents with therapeutic potential against various ailments, including cancer .

Case Studies

Study Focus Findings
Khan et al. (2013)BiodegradationIdentified Rhodococcus sp. strain MB-P1 as capable of degrading 2-Chloro-4-Nitroaniline under aerobic conditions, leading to the formation of less toxic metabolites .
Espinosa-Aquirre et al.Environmental ImpactInvestigated the photolysis of niclosamide, resulting in the formation of 2-Chloro-4-Nitroaniline as a metabolite, raising concerns about its environmental persistence and toxicity .
Chemical Synthesis StudiesPharmaceutical ApplicationsDemonstrated the efficacy of this compound as a precursor for synthesizing anti-cancer drugs and other bioactive compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific application . The compound’s molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its reactive intermediates .

Comparison with Similar Compounds

2-Chloro-6-methyl-4-nitroaniline can be compared with other nitroaniline derivatives:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Biological Activity

2-Chloro-6-methyl-4-nitroaniline (C7H7ClN2O2) is an aromatic amine compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a nitro group, a chlorine atom, and a methyl group on the aniline ring. It undergoes several chemical reactions:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
  • Substitution : The chlorine atom can be substituted with nucleophiles under specific conditions.
  • Oxidation : Although less common, oxidation reactions can occur depending on the conditions used .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its reactive nitro group. Upon reduction, it forms reactive intermediates that can affect cellular processes. These interactions may lead to various biological effects, including cytotoxicity and mutagenicity .

Cytotoxicity and Mutagenicity

Research indicates that this compound exhibits cytotoxic effects on mammalian cells. It has been shown to induce cellular damage in rat models, highlighting its potential as a mutagenic agent . The compound's structure allows it to participate in redox reactions, contributing to oxidative stress within cells.

Environmental Impact

The compound's degradation has been studied in environmental contexts. For instance, Rhodococcus sp. strain MB-P1 has been identified as capable of biodegrading this compound under aerobic conditions. This strain utilizes the compound as a carbon and nitrogen source, transforming it into less harmful metabolites .

Case Study 1: Biodegradation Pathways

A study investigated the metabolic pathways of this compound by Rhodococcus sp. strain MB-P1. The research revealed that the degradation pathway involves the stoichiometric removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol (4-A-3-CP), which is further metabolized into 6-chlorohydroxyquinol (6-CHQ). This study underscores the importance of microbial degradation in mitigating environmental contamination caused by nitroaromatic compounds .

Case Study 2: Toxicological Assessment

A toxicological assessment highlighted the compound's potential as a skin sensitizer. The study utilized conformal prediction methods to evaluate its sensitization potential, revealing significant concerns regarding its safety profile for human exposure .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-4-nitroanilineLacks methyl group; similar reactivitySimilar mutagenic properties but different degradation pathways
2-Methyl-4-nitroanilineLacks chlorine atom; altered chemical propertiesLess reactive; different toxicity profile
4-NitroanilineLacks both chlorine and methyl groupsGenerally less reactive; lower biological activity

Properties

IUPAC Name

2-chloro-6-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPVUAIKGOKEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369922
Record name 2-Chloro-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69951-02-6
Record name 2-Chloro-6-methyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69951-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-methyl-4-nitroaniline (56.0 g, 0.368 mol) was dispersed in toluene (430 ml) in a 1 liter four-neck flask. Tertiary butyl hypochloride (46.0 g, 0.423 mol) was added dropwise thereto, while cooled in iced water and stirred. The mixture was stirred at room temperature for 3 hours. The solids were filtered and washed three times with 200 ml of a 50% aqueous ethanol three times. They were then dried at 40° C. at a reduced pressure to obtain 55.33 g of a yellow solid (production yield 80%). The yellow solid was used in the subsequent step without purification.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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